

Application Notes and Protocols for 5-Hydroxycytidine Immunoprecipitation (hMeRIP-seq)

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Compound of Interest

Compound Name: 5-Hydroxycytidine

Cat. No.: B13420104

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Introduction

5-Hydroxycytidine (5-hC) is a modified ribonucleoside that represents an oxidation product of 5-methylcytidine (5mC) in RNA.^{[1][2][3]} This modification is emerging as a significant player in the dynamic landscape of the epitranscriptome. The enzymatic conversion of 5mC to 5-hC is mediated by enzymes such as the Ten-Eleven Translocation (TET) family of dioxygenases and ALKBH1, highlighting a potential regulatory layer in RNA metabolism and function.^{[4][5]} Notably, 5-hC has been found to be enriched in transfer RNA (tRNA) and polyA-enriched RNA fractions, suggesting its involvement in processes like translation and cellular stress responses.

To elucidate the genome-wide distribution and functional significance of 5-hC, a robust method for its detection is essential. Hydroxymethylated RNA immunoprecipitation followed by sequencing (hMeRIP-seq) is a powerful technique adapted from methylated RNA immunoprecipitation (MeRIP-seq) to specifically capture and identify RNA molecules containing 5-hC. This method relies on the high specificity of an antibody to enrich for 5-hC-containing RNA fragments, which are then sequenced and mapped to the transcriptome.

These application notes provide a detailed protocol for performing hMeRIP-seq, from sample preparation to data analysis, to empower researchers in their investigation of this important RNA modification.

Data Presentation

The analysis of hMeRIP-seq data typically involves identifying regions of the transcriptome enriched for 5-hC. This is achieved by comparing the sequencing reads from the immunoprecipitated (IP) sample to a non-immunoprecipitated input control. The results are often presented in a table that quantifies the enrichment of 5-hC in specific transcripts.

Table 1: Representative Quantitative Data from a hypothetical hMeRIP-seq Experiment. This table illustrates the typical output of an hMeRIP-seq data analysis pipeline, showcasing differentially hydroxymethylated RNA transcripts. The values presented are for illustrative purposes to demonstrate the structure of the data.

Gene ID	Transcript ID	Chromosome	Peak Start	Peak End	Fold Enrichment (IP vs. Input)	p-value	Annotation
ENSG00000123456	ENST00000123456	chr1	150,234	150,489	8.2	1.5e-8	3' UTR
ENSG00000234567	ENST00000234567	chr2	45,678,901	45,679,123	6.5	3.2e-7	CDS
ENSG00000345678	ENST00000345678	chrX	78,901,234	78,901,456	12.1	9.8e-12	tRNA
ENSG00000456789	ENST00000456789	chr5	98,765,432	98,765,678	4.3	5.1e-5	lncRNA
ENSG00000567890	ENST00000567890	chr11	23,456,789	23,457,012	7.8	2.4e-8	5' UTR

Experimental Protocols

The following protocol is adapted from established MeRIP-seq and hMeDIP (hydroxymethylated DNA immunoprecipitation) procedures and is intended as a comprehensive guide for performing hMeRIP-seq experiments.

Materials and Reagents

- Cells or Tissues of Interest
- Antibody: A validated anti-**5-hydroxycytidine** or anti-5-hydroxymethylcytosine antibody suitable for immunoprecipitation.
- Magnetic Beads: Protein A/G magnetic beads.
- Buffers and Solutions:
 - Lysis Buffer (e.g., RIPA buffer with RNase inhibitors)
 - IP Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, with RNase inhibitors)
 - Wash Buffers (Low and high salt concentrations)
 - Elution Buffer (e.g., IP buffer with Proteinase K)
 - RNA Fragmentation Buffer
 - Trizol or other RNA extraction reagents
- Enzymes: RNase Inhibitors, Proteinase K, DNase I
- Equipment: Magnetic rack, sonicator, thermal cycler, qPCR machine, next-generation sequencing platform.

Detailed Methodology

1. RNA Extraction and Preparation

1.1. Harvest cells or tissues and immediately proceed with total RNA extraction using Trizol or a similar method to ensure high quality and integrity of the RNA.

1.2. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). A260/A280 ratio should be ~2.0 and RNA integrity number (RIN) should be >7.0.

1.3. Treat the total RNA with DNase I to remove any contaminating genomic DNA.

1.4. Purify the RNA using a suitable RNA clean-up kit.

2. RNA Fragmentation

2.1. Fragment the purified total RNA to an average size of 100-200 nucleotides using an RNA fragmentation buffer or enzymatic methods. The fragmentation time and temperature should be optimized for the specific sample type.

2.2. Stop the fragmentation reaction and purify the fragmented RNA.

3. Immunoprecipitation (IP)

3.1. Bead Preparation: Wash the Protein A/G magnetic beads with IP buffer.

3.2. Antibody-Bead Conjugation: Incubate the washed beads with the anti-**5-hydroxycytidine** antibody with gentle rotation at 4°C to allow for antibody binding.

3.3. Immunoprecipitation Reaction:

- Take a small aliquot of the fragmented RNA to serve as the "input" control.
- Add the remaining fragmented RNA to the antibody-conjugated beads.
- Incubate the mixture overnight at 4°C with gentle rotation to allow for the immunoprecipitation of 5-hC-containing RNA fragments.

4. Washing and Elution

4.1. Place the tubes on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.

4.2. Wash the beads sequentially with low-salt and high-salt wash buffers to remove non-specifically bound RNA. Perform each wash step at 4°C.

4.3. After the final wash, resuspend the beads in Elution Buffer containing Proteinase K.

4.4. Incubate at 55°C to digest the antibody and release the RNA.

5. RNA Purification

5.1. Place the tubes on a magnetic rack and collect the supernatant containing the eluted RNA.

5.2. Purify the immunoprecipitated RNA and the input RNA using an RNA clean-up kit.

6. Library Preparation and Sequencing

6.1. Prepare sequencing libraries from the immunoprecipitated RNA and the input RNA using a strand-specific RNA library preparation kit suitable for next-generation sequencing.

6.2. Perform high-throughput sequencing on a compatible platform (e.g., Illumina).

7. Data Analysis

7.1. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

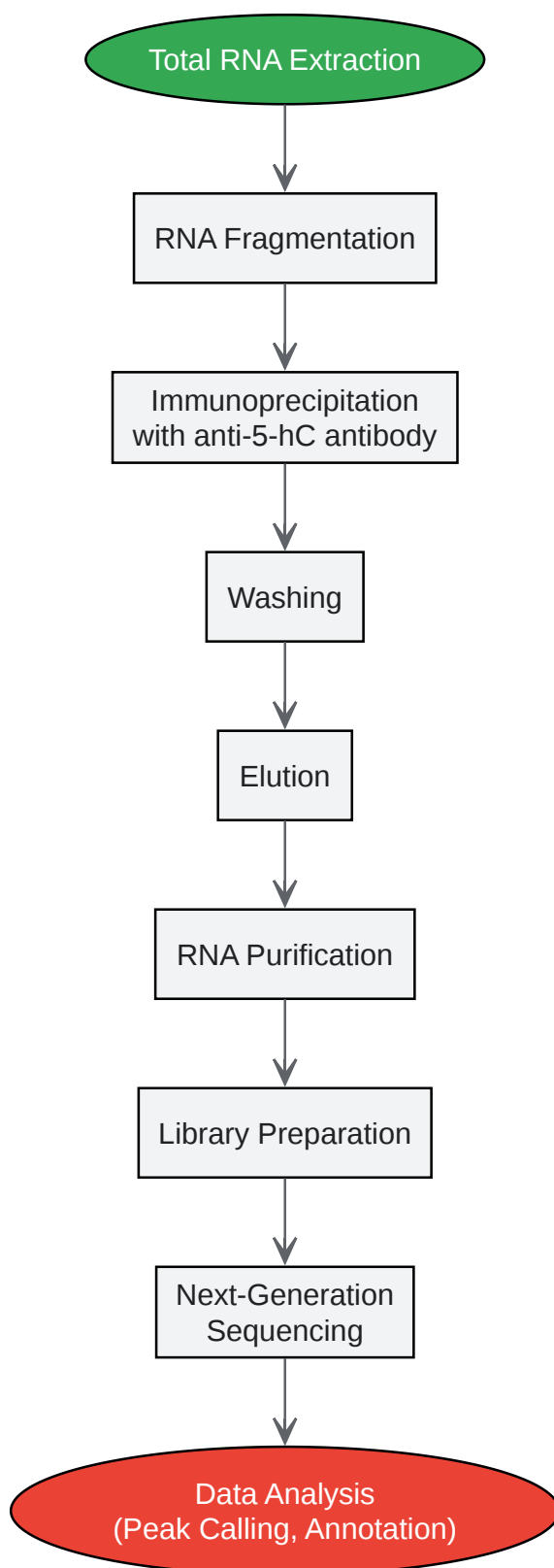
7.2. Alignment: Align the reads to the reference genome or transcriptome using a splice-aware aligner (e.g., STAR).

7.3. Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of significant enrichment in the IP sample compared to the input control.

7.4. Annotation and Downstream Analysis: Annotate the identified peaks to genomic features (e.g., exons, introns, UTRs, tRNAs, lncRNAs). Perform differential expression analysis of peaks between different conditions and functional enrichment analysis (e.g., GO and KEGG pathway analysis) of the genes associated with the identified peaks.

Visualizations

Signaling Pathway



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